![molecular formula C20H21N3O3 B2436646 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 941939-36-2](/img/structure/B2436646.png)
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
“N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide” is a compound that has been synthesized in the reaction between tryptamine and naproxen . It’s a derivative of naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains an indole ring, which is a prevalent moiety in many natural products and drugs .Chemical Reactions Analysis
The specific chemical reactions involving “N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide” are not detailed in the available resources .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 114–115 C . Its molecular weight is 475.543 . The density is 1.3±0.1 g/cm3, and it has a boiling point of 695.0±65.0 °C at 760 mmHg .Scientific Research Applications
- Potential : Ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its anti-inflammatory effects, which may be beneficial in reducing severe respiratory mortality associated with COVID-19 .
- Hybrid Molecule : Combining tryptamine and naproxen in a hybrid molecule could offer unique properties due to their diverse pharmacological effects .
- Docking Studies : Researchers have explored the SAR of related compounds. Docking studies with 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide derivatives revealed diverse inhibitory activities .
- DCC-Mediated Coupling : The compound can be synthesized via DCC-mediated coupling between carboxylic acids and amines .
Antiviral Activity
Neuromodulation and Behavior
Structure-Activity Relationships (SAR)
Synthetic Methods
SARS-CoV-2 Research
Future Directions
Mechanism of Action
Target of Action
The compound N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, also known as N-[2-(1H-INDOL-3-YL)ETHYL]-N’-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE, is a derivative of tryptamine and naproxen . Tryptamine derivatives play a fundamental role in the human body, with 5-Hydroxytryptamine or serotonin being one of the most important signaling hormones . Naproxen, on the other hand, is a nonsteroidal anti-inflammatory drug (NSAID) that competitively inhibits both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . The compound’s interaction with its targets leads to the inhibition of the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the synthesis of prostaglandins and thromboxanes . These molecules are involved in various physiological responses, including inflammation, pain, and fever. By inhibiting the COX enzymes, the compound reduces the production of these molecules, leading to its analgesic and anti-inflammatory effects .
Pharmacokinetics
It is metabolized in the liver and excreted in the urine . Tryptamine, on the other hand, is a naturally occurring compound in the body and is a metabolite of tryptophan .
Result of Action
The molecular and cellular effects of the compound’s action are primarily its analgesic and anti-inflammatory effects due to the inhibition of COX enzymes . This leads to a reduction in the production of prostaglandins and thromboxanes, which are involved in inflammation and pain .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-26-18-9-5-2-6-15(18)13-23-20(25)19(24)21-11-10-14-12-22-17-8-4-3-7-16(14)17/h2-9,12,22H,10-11,13H2,1H3,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVYEYVVOJSJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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